molecular formula C19H18N2O4S2 B5489747 2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide

2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide

Cat. No. B5489747
M. Wt: 402.5 g/mol
InChI Key: KTLFQBYWHFRBLB-UHFFFAOYSA-N
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Description

2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its potential applications in the field of medicine.

Scientific Research Applications

2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, it has been found to exhibit antitumor activity, making it a potential anticancer agent.

Mechanism of Action

The mechanism of action of 2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. Additionally, it has been suggested that the compound may inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. Additionally, it has been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments is its potential therapeutic applications. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of novel analogs of the compound with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, the compound may also be studied for its potential applications in the field of materials science, such as in the development of novel polymers and coatings.

Synthesis Methods

The synthesis of 2-methyl-5-(phenylsulfonyl)-N-(4-pyridinylmethyl)benzenesulfonamide involves the reaction between 2-methyl-5-nitrobenzenesulfonamide and 4-pyridinemethanamine in the presence of a reducing agent such as iron powder. This reaction results in the formation of the desired compound, which is then purified using column chromatography.

properties

IUPAC Name

5-(benzenesulfonyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-15-7-8-18(26(22,23)17-5-3-2-4-6-17)13-19(15)27(24,25)21-14-16-9-11-20-12-10-16/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLFQBYWHFRBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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